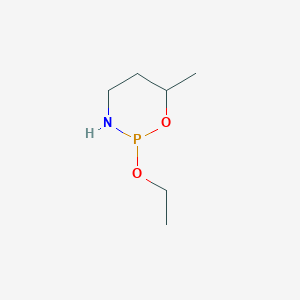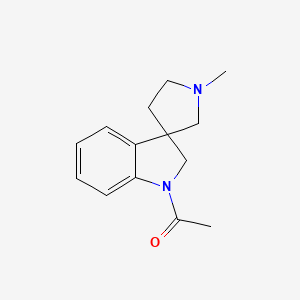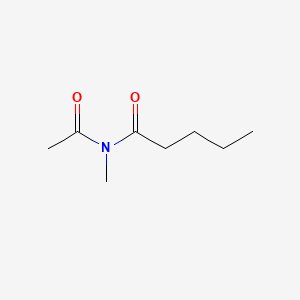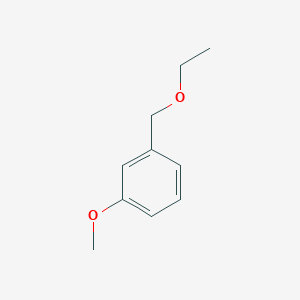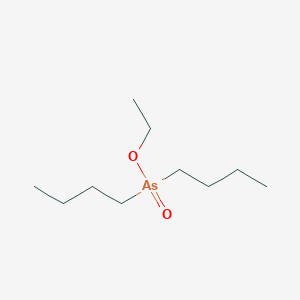
Ethyl dibutylarsinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dibutylarsinate is an organoarsenic compound that belongs to the class of arsenic esters It is characterized by the presence of an ethyl group and two butyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl dibutylarsinate can be synthesized through the reaction of dibutylarsinic acid with ethyl alcohol under acidic conditions. The reaction typically involves the esterification process, where the carboxylic acid group of dibutylarsinic acid reacts with the hydroxyl group of ethyl alcohol to form the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or other strong acids that facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the conversion of this compound to its corresponding arsine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Substitution: this compound can participate in substitution reactions where one or more of its alkyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation Products: Arsenic oxides, arsenic acids.
Reduction Products: Arsine derivatives.
Substitution Products: Alkyl-substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Ethyl dibutylarsinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl dibutylarsinate involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets of this compound include key enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Methyl dibutylarsinate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl dimethylarsinate: Contains two methyl groups and one ethyl group attached to the arsenic atom.
Butyl dibutylarsinate: Contains a butyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
64448-13-1 |
|---|---|
Fórmula molecular |
C10H23AsO2 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
1-[butyl(ethoxy)arsoryl]butane |
InChI |
InChI=1S/C10H23AsO2/c1-4-7-9-11(12,13-6-3)10-8-5-2/h4-10H2,1-3H3 |
Clave InChI |
HCLZWMQJLGXRNG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[As](=O)(CCCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


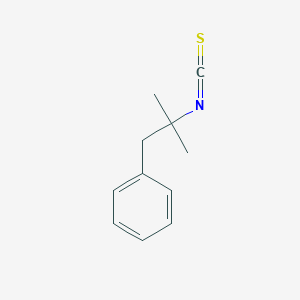
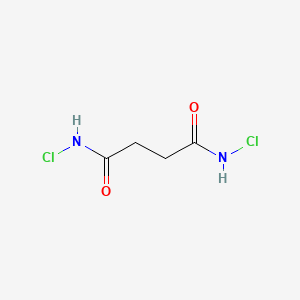
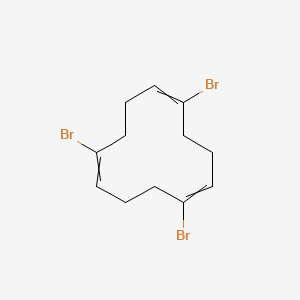
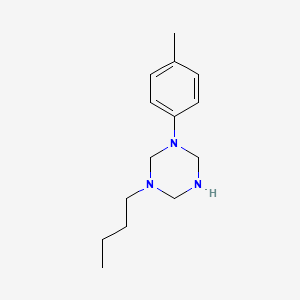
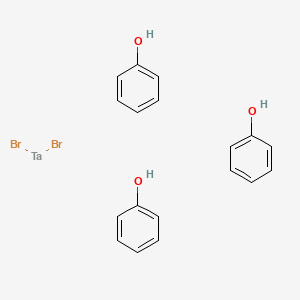
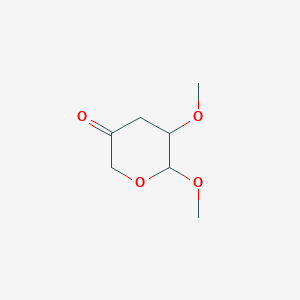
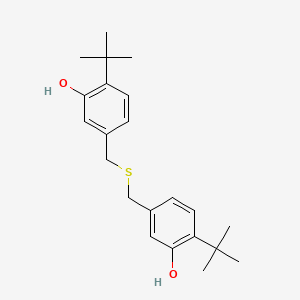
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
